molecular formula C19H22N4OS B2510930 1-ethyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1171800-03-5

1-ethyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2510930
CAS RN: 1171800-03-5
M. Wt: 354.47
InChI Key: CZNKGCUXMZYXCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through a 3+2 annulation method, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . This method involves the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride under reflux conditions. Similarly, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized via highly regioselective acylation and alkylation reactions . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using single crystal X-ray diffraction studies, as demonstrated for the synthesized compounds in the papers . These structures often feature intermolecular interactions such as hydrogen bonds and π-π stacking, which contribute to the stability of the crystal structure. Theoretical calculations, such as DFT, can be used to predict and compare the molecular structure parameters with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . The compound of interest may also participate in similar reactions, depending on the functional groups present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . The antioxidant properties of these compounds can be evaluated in vitro through methods like DPPH and hydroxyl radical scavenging . The solubility, melting point, and stability of the compound can be inferred from these studies, although specific data for "1-ethyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide" would require empirical testing.

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound 1-ethyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide belongs to a class of chemicals extensively studied for their synthetic procedures and derivative formations. For instance, studies have reported the synthesis of similar pyrazole derivatives through complex chemical pathways, highlighting the compound's role in chemical synthesis and the development of new molecular structures. One study outlined the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, indicating the compound's potential in radiolabeling and imaging applications (Wang et al., 2018). Furthermore, the synthesis and characterization of novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles highlight the compound's significance in creating heterocyclic structures with potential pharmacological applications (Kariuki et al., 2022).

Antimicrobial and Anticancer Properties

Research has also delved into the antimicrobial and anticancer properties of similar compounds. A study synthesized and evaluated the antimicrobial activity of substituted thaizole-2-semicarbazides and its derivatives, indicating the potential of thiazole-based compounds in combating microbial infections (Basavarajaiah & Mruthyunjayaswamy, 2008). Moreover, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and exhibited potential antimicrobial and anticancer activities (Hafez et al., 2016).

Biological Activity and Drug Development

Further studies have demonstrated the biological activity and potential drug development applications of similar compounds. For instance, the design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides emphasized the compound's significance in drug discovery and therapeutic applications (Donohue et al., 2002). Additionally, synthesis and antimicrobial activity studies of novel Ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate Compounds showcased the compound's relevance in antimicrobial drug development (Mruthyunjayaswamy & Basavarajaiah, 2009).

properties

IUPAC Name

2-ethyl-5-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-5-23-17(10-13(4)22-23)18(24)21-19-20-16(11-25-19)15-8-6-14(7-9-15)12(2)3/h6-12H,5H2,1-4H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNKGCUXMZYXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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